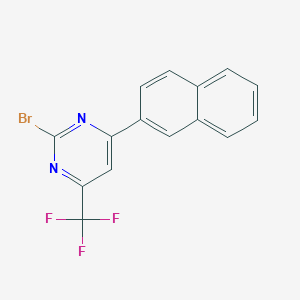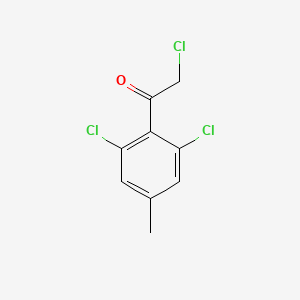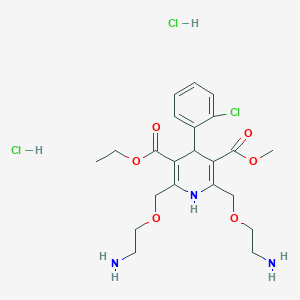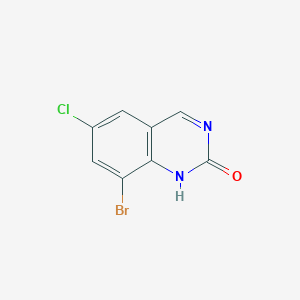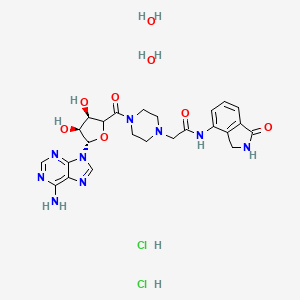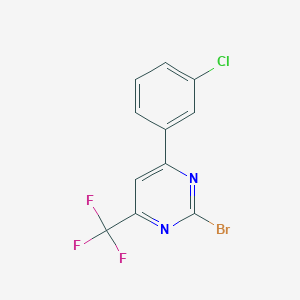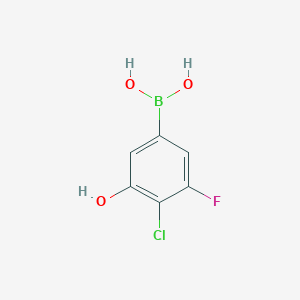
(4-Chloro-3-fluoro-5-hydroxyphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chloro-3-fluoro-5-hydroxyphenyl)boronic acid is an organoboron compound with the molecular formula C6H5BClFO3. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chlorine, fluorine, and hydroxyl groups. It is a white or slightly yellow crystalline solid that is soluble in various organic solvents such as dimethyl sulfoxide and dimethylformamide .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-3-fluoro-5-hydroxyphenyl)boronic acid typically involves the reaction of 4-chloro-3-fluoro-5-hydroxyphenylboronic acid with boron reagents. One common method is the reaction of quinone with boron reagents like dimethylphenylboronic acid or dimethylphenylboronic acid . Another approach involves the reaction of phenylboronic acid with chlorofluorophenol under suitable conditions .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments is common to facilitate the process and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: (4-Chloro-3-fluoro-5-hydroxyphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form hydroxy derivatives.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and palladium catalysts are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted phenylboronic acids.
Scientific Research Applications
(4-Chloro-3-fluoro-5-hydroxyphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This reaction is widely applied in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of (4-Chloro-3-fluoro-5-hydroxyphenyl)boronic acid involves its ability to form stable complexes with various metal ions. This property makes it an effective ligand in metal-catalyzed reactions. The boronic acid group interacts with metal centers, facilitating the formation of carbon-carbon and carbon-heteroatom bonds . The presence of chlorine, fluorine, and hydroxyl groups enhances its reactivity and specificity in these reactions.
Comparison with Similar Compounds
- 3-Chloro-4-fluorophenylboronic acid
- 4-Fluorophenylboronic acid
- 4-Hydroxyphenylboronic acid
Comparison: (4-Chloro-3-fluoro-5-hydroxyphenyl)boronic acid is unique due to the presence of multiple substituents on the phenyl ring, which enhances its reactivity and versatility in various chemical reactions. Compared to similar compounds, it offers a broader range of applications in both organic synthesis and industrial processes .
Properties
Molecular Formula |
C6H5BClFO3 |
|---|---|
Molecular Weight |
190.37 g/mol |
IUPAC Name |
(4-chloro-3-fluoro-5-hydroxyphenyl)boronic acid |
InChI |
InChI=1S/C6H5BClFO3/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2,10-12H |
InChI Key |
JBVQVSZAMAAGIM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)Cl)O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



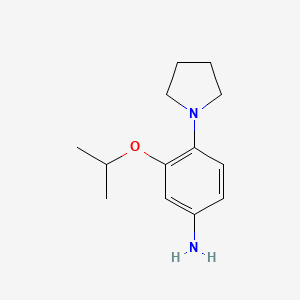
![2-[2-[2-[6-[(2E)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethyl-2H-benzo[e]indol-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoylamino]ethoxy]ethoxycarbonylamino]ethyl [(2R)-2,3-di(octadecanoyloxy)propyl] phosphate](/img/structure/B13727349.png)
